molecular formula C16H18ClN3 B12926948 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917896-12-9

5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12926948
CAS No.: 917896-12-9
M. Wt: 287.79 g/mol
InChI Key: SMBLIAZIHAFCHQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine ( 917896-12-9) is a chemical compound supplied for research and medicinal chemistry purposes . As a pyrimidine derivative, this compound belongs to a class of heterocyclic structures that are prevalent in pharmaceutical research and serve as key building blocks in drug discovery . While specific biological data for this exact molecule is limited in public sources, pyrimidine cores similar to this structure are extensively investigated in various therapeutic areas. Related compounds featuring the 5-(4-chlorophenyl) substitution have been synthesized and evaluated for their potential antiviral activities, indicating the value of this pharmacophore in agrochemical and virological research . Furthermore, structurally analogous 2,4-pyrimidinediamine compounds have been identified as important scaffolds in the development of inhibitors for specific biological targets, such as Syk kinase and Fc receptor signaling pathways, which are relevant to immunological and inflammatory disorders . This compound is intended for research applications such as method development, analytical testing, and as a synthetic intermediate in organic chemistry. 5-(4-Chlorophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

917896-12-9

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C16H18ClN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20)

InChI Key

SMBLIAZIHAFCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis and Functionalization

The pyrimidine ring is often synthesized starting from β-alkoxypropionitrile derivatives, which are converted into 2-methyl-4-amino-5-alkoxymethylpyrimidines. According to patent US6365740B1, an improved process involves:

  • Reacting 5-alkoxymethylpyrimidines with ammonia in the presence of Lewis acid catalysts (e.g., Al₂O₃) at elevated temperatures (180–350 °C) to replace alkoxy groups with amino groups, yielding 2-methyl-4-amino-5-aminomethylpyrimidines as intermediates.
  • This method avoids cumbersome reduction steps and provides high selectivity and yield for the amino-substituted pyrimidine core.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent at the 5-position is introduced via cross-coupling reactions such as the Buchwald–Hartwig coupling or Suzuki coupling, depending on the available intermediates:

  • Buchwald–Hartwig amination is used to couple aryl halides with amines or amine derivatives on the pyrimidine ring.
  • In recent studies on aminopyrimidine derivatives, the 5-position aryl group is installed by reacting halogenated pyrimidine intermediates with 4-chlorophenyl boronic acids or halides under palladium catalysis.

Installation of the N-Cyclopentyl Amine

The N-cyclopentyl group is introduced at the 4-amino position of the pyrimidine ring by nucleophilic substitution or amination:

  • The 4-chloropyrimidine intermediate can be reacted with cyclopentylamine under Buchwald–Hartwig coupling conditions to form the N-cyclopentyl amine.
  • Alternatively, catalytic hydrogenation of imine or nitro precursors followed by amination can be employed to install the cyclopentyl amine.

Methylation at the 2-Position

The methyl group at the 2-position is generally introduced early in the synthesis, often by using methyl-substituted starting materials or via alkylation of the pyrimidine ring using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Representative Synthetic Route Summary

Step Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Product/Intermediate
1 Pyrimidine ring formation β-alkoxypropionitrile derivatives Ammonia, Lewis acid catalyst (Al₂O₃) 180–350 °C, organic solvent 2-methyl-4-amino-5-alkoxymethylpyrimidine
2 Amination 5-alkoxymethylpyrimidine NH₃, Al₂O₃ catalyst Elevated temperature 2-methyl-4-amino-5-aminomethylpyrimidine
3 Cross-coupling (Buchwald–Hartwig) Halogenated pyrimidine intermediate Pd catalyst, base, 4-chlorophenyl boronic acid or halide Mild heating, inert atmosphere 5-(4-chlorophenyl)-substituted pyrimidine
4 Amination (Buchwald–Hartwig) 4-chloropyrimidine intermediate Pd catalyst, cyclopentylamine Mild heating 5-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine

Research Findings and Optimization

  • The Buchwald–Hartwig coupling is favored for its high selectivity and mild conditions, enabling the installation of both the 4-chlorophenyl and N-cyclopentyl amine substituents efficiently.
  • Catalytic hydrogenation steps are used to reduce intermediates when necessary, facilitating the formation of amine functionalities without over-reduction or side reactions.
  • The use of Lewis acid catalysts such as Al₂O₃ in the amination step improves yield and selectivity by promoting the replacement of alkoxy groups with amino groups directly, avoiding multi-step reductions.
  • Molecular docking and biological evaluation studies on related aminopyrimidine derivatives indicate that the substitution pattern, including the 4-chlorophenyl group, significantly influences biological activity, underscoring the importance of precise synthetic control.

Summary Table of Key Preparation Parameters

Parameter Details
Core ring synthesis From β-alkoxypropionitrile derivatives
Amination catalyst Lewis acid (Al₂O₃)
Amination temperature range 180–350 °C
Cross-coupling catalyst Palladium-based (e.g., Pd(dppf)Cl₂)
Cross-coupling conditions Mild heating, inert atmosphere (N₂ or Ar)
Amination reagent Cyclopentylamine
Methylation method Alkylation with methylating agents (e.g., dimethyl sulfate)
Solvents Cyclohexane, toluene, or ammonia as solvent

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving pyrimidine derivatives.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimethamine
  • Structure : 5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediamine .
  • Key Differences: Pyrimethamine lacks the cyclopentyl and methyl groups present in the target compound, instead featuring ethyl and diamino substituents.
  • Activity : Pyrimethamine is a well-established antimalarial agent, inhibiting dihydrofolate reductase (DHFR). The absence of the cyclopentyl group in pyrimethamine may reduce its selectivity for kinase targets compared to the target compound .
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine
  • Structure: Features a fluorophenylaminomethyl group at position 5 and a methylphenyl group at position 4 .
  • Key Differences : The fluorophenyl substituent and methylphenyl group alter electronic properties and steric bulk compared to the target compound’s chlorophenyl and cyclopentyl groups.
  • Activity : This derivative exhibits antibacterial properties, with intramolecular N–H⋯N hydrogen bonding influencing its conformation and stability .
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
  • Structure : An imidazole derivative with a 4-chlorophenyl group and methyl substituent .
  • Key Differences : Replaces the pyrimidine core with an imidazole ring, which enhances sirtuin inhibition.
  • Activity: Demonstrates potent inhibitory effects on nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, with high docking scores (−9.8 Glide score) against sirtuin family proteins .
Antifungal Activity
  • Acyl Hydrazones (TH1–TH10) : Compounds like TH3–TH7 (MIC80: 8–16 µg/mL) exhibit fungicidal activity against Candida spp., comparable to fluconazole. The chlorophenyl group enhances lipophilicity, aiding membrane penetration .
Antitumor Activity
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid : Inhibits NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition .
  • Target Compound : The pyrimidine core and cyclopentyl group may confer kinase selectivity, though specific data are lacking.

Physicochemical and Computational Analysis

Electronic and Steric Effects
  • The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme binding pockets .
Docking Studies
  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate achieves a Glide score of −9.8 against sirtuin proteins, attributed to optimal hydrophobic and hydrogen-bonding interactions . Similar computational modeling could predict the target compound’s affinity for kinase or epigenetic targets.

Data Tables

Table 1: Structural and Activity Comparison of Pyrimidine Derivatives

Compound Substituents Biological Activity Reference
5-(4-Chlorophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine 4-ClPh, cyclopentyl, methyl Under investigation
Pyrimethamine 4-ClPh, ethyl, diamino Antimalarial
TH3–TH7 (Acyl hydrazones) Aromatic aldehydes Fungicidal (MIC80: 8–16 µg/mL)
Ethyl 2-[5-(4-ClPh)-imidazole-4-yl] acetate Imidazole core, 4-ClPh Sirtuin inhibition

Table 2: Computational Parameters for Related Compounds

Compound Docking Score (Glide) Target Protein Reference
Ethyl 2-[5-(4-ClPh)-imidazole-4-yl] acetate −9.8 Sirtuin
1-(4-ClPh)-triazole-4-carboxylic acid −8.5 (predicted) c-Met kinase

Biological Activity

5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is a synthetic organic compound with significant biological activity, particularly in the context of medicinal chemistry. Its unique structure, featuring a pyrimidine core with a chlorophenyl group and a cyclopentyl substituent, enhances its potential therapeutic applications. This article explores the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18ClN3
  • Molecular Weight : 287.79 g/mol
  • InChI Key : InChI=1S/C16H18ClN3/c1-11-18-...

The presence of the 4-chlorophenyl group increases lipophilicity, potentially improving membrane permeability and bioavailability. This modification is crucial for enhancing the compound's interaction with biological targets.

Research indicates that compounds similar to 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine often exhibit:

  • Enzyme Inhibition : The compound acts as an inhibitor in various enzymatic pathways, which is vital for its therapeutic effects.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in leukemia and breast cancer cell lines.

Anticancer Activity

Studies have shown that compounds with structural similarities to 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine demonstrate significant cytotoxicity against various cancer cell lines. For instance:

Compound Cell Line IC50 Value (µM) Mechanism of Action
5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amineMCF-7 (breast cancer)TBDInduces apoptosis
Similar CompoundsCEM-13 (leukemia)<1Cell cycle arrest
Similar CompoundsU-937 (monocytic leukemia)<1Apoptosis induction

These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in various studies:

  • Acetylcholinesterase Inhibition : Similar pyrimidine derivatives have shown promising results in inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
  • Carbonic Anhydrase Inhibition : Some derivatives have demonstrated selective inhibition against cancer-related carbonic anhydrases (hCA IX and XII), indicating their potential as therapeutic agents in oncology.

Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of pyrimidine derivatives, including 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine, revealed that these compounds exhibited cytotoxic activity against several cancer cell lines. The results indicated IC50 values comparable to established chemotherapeutics, suggesting a viable alternative for cancer treatment.

Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine and its biological targets. These studies reveal strong hydrophobic interactions with amino acid residues critical for receptor activation, which may enhance the compound's efficacy.

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